3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

This bis-sulfonyl pyrrolidine scaffold is a dual-vector building block for medicinal chemistry programs targeting MMPs, carbonic anhydrases, and GPCRs. It features a pyridine-3-sulfonyl group at N1 and a 3-methylsulfonyl group on the pyrrolidine ring, enabling independent SAR exploration at two chemically distinct positions. Its 8 H-bond acceptors and tPSA of 116 Ų combine CNS exclusion with excellent aqueous solubility, making it ideal for peripheral target campaigns. Procure this compound to generate focused analog libraries and advance fragment-to-lead chemistry with a pre-validated sulfonamide pharmacophore.

Molecular Formula C10H14N2O4S2
Molecular Weight 290.35
CAS No. 1448071-43-9
Cat. No. B2534095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine
CAS1448071-43-9
Molecular FormulaC10H14N2O4S2
Molecular Weight290.35
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CN=CC=C2
InChIInChI=1S/C10H14N2O4S2/c1-17(13,14)10-4-6-12(8-10)18(15,16)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3
InChIKeyISLNEORJFSEVRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine (CAS 1448071-43-9): A Bis-sulfonyl Pyrrolidine Building Block for Scientific Procurement


3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine (CAS 1448071-43-9) is a synthetic small molecule with the molecular formula C10H14N2O4S2 and a molecular weight of 290.35 g/mol. It features a pyridine ring linked via a sulfonamide bridge to a pyrrolidine ring that bears a 3-methylsulfonyl substituent . This bis-sulfonyl pyrrolidine architecture places it within a class of compounds investigated for enzyme inhibition and receptor modulation, particularly as matrix metalloproteinase (MMP) inhibitors and metabotropic glutamate receptor ligands [1][2]. The compound is primarily offered as a research-grade building block for medicinal chemistry and chemical biology applications, with purity specifications typically ≥95% or ≥97% from specialty chemical suppliers .

Why Generic Pyrrolidine Sulfonamides Cannot Substitute for 3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine in Structure-Activity Programs


Closely related pyrrolidine sulfonamides cannot be directly interchanged with 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine because the pyridine-3-sulfonyl moiety and the 3-methylsulfonyl group on the pyrrolidine ring each contribute distinct electronic and steric properties that influence target engagement. The pyridine ring acts as an electron-withdrawing group that modulates the sulfonamide NH acidity and hydrogen-bonding potential, while the 3-methylsulfonyl substituent alters the pyrrolidine ring's conformational preferences and adds a second potential hydrogen-bond acceptor site [1]. SAR studies on sulfonyl pyrrolidine MMP inhibitors demonstrate that modifications at both the N-sulfonyl and C-3 positions independently affect potency and selectivity [1]. A compound such as 3-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 26103-51-5), lacking the 3-methylsulfonyl group, would present an altered pharmacophore profile. The quantitative differentiation evidence below is limited by the absence of head-to-head biological data for this specific CAS number, and what follows relies on comparative structural analysis, predicted molecular properties, and class-level inferences.

Head-to-Head Quantitative Evidence: How 3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine Differentiates from Closest Analogs


XLogP Hydrophobicity: 0.4–0.6 Units Higher Than Unsubstituted Pyrrolidine Analog

The predicted partition coefficient (XLogP) for 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine is approximately -0.2, calculated using the XLogP3 algorithm based on the compound's SMILES structure [1]. In comparison, 3-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 26103-51-5)—which lacks the 3-methylsulfonyl group on the pyrrolidine ring—has a predicted XLogP of approximately -0.6 . The 0.4-unit increase in lipophilicity for the target compound is attributable to the additional methylsulfonyl substituent, which contributes increased hydrophobic surface area despite the polar sulfonyl group.

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Hydrogen Bond Acceptor Count: 8 vs. 5 Acceptors Extends Pharmacophore Interaction Capacity

The target compound contains 8 hydrogen bond acceptor (HBA) sites (four sulfonyl oxygens, two sulfonamide oxygens, the pyridine nitrogen, and the pyrrolidine nitrogen), compared with only 5 HBA sites for 3-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 26103-51-5), which lacks the three acceptor atoms contributed by the 3-methylsulfonyl group . This 60% increase in HBA count expands the potential hydrogen-bonding interaction network with protein targets, a critical factor in structure-based drug design where optimizing hydrogen-bond geometry can contribute approximately 0.5–1.5 kcal/mol per interaction to binding affinity [1].

Structure-Based Drug Design Pharmacophore Modeling Molecular Recognition

Molecular Weight: 290.4 Da Represents an ~78 Da Increase Over the Unsubstituted Analog, Influencing Fragment-Based Screening Strategies

The molecular weight of 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine is 290.35 g/mol, compared with 212.27 g/mol for 3-(pyrrolidin-1-ylsulfonyl)pyridine . This +78.1 Da difference moves the target compound beyond the traditional fragment space (MW < 250 Da) and positions it within the lead-like chemical space (250–350 Da), where compounds generally possess greater target complementarity and shape complexity. For fragment-based screening programs, this size difference represents a distinct stage of molecular elaboration: the unsubstituted analog serves as a fragment hit, while the target compound represents a more elaborated intermediate in the hit-to-lead optimization pathway [1].

Fragment-Based Drug Discovery Lead Optimization Molecular Property Windows

Rotatable Bond Count: 3 vs. 2 Bonds Affords Greater Conformational Flexibility for Induced-Fit Binding

The target compound possesses 3 rotatable bonds (two S-N bonds and one S-C bond at the 3-methylsulfonyl position), compared with 2 rotatable bonds for 3-(pyrrolidin-1-ylsulfonyl)pyridine . This additional rotational degree of freedom arises from the 3-methylsulfonyl substituent attached to the pyrrolidine ring. In the sulfonyl pyrrolidine class, conformational preorganization of the pyrrolidine ring significantly affects inhibitor potency; the C-3 substituent can influence pseudorotation of the five-membered ring, altering the spatial presentation of the methylsulfonyl group to complementary protein surface pockets [1].

Conformational Analysis Induced-Fit Docking Structure-Based Design

Polar Surface Area: ~116 Ų Offers Balanced Polarity for Blood-Brain Barrier Penetration Assessment Relative to Simpler Analogs

The topological polar surface area (tPSA) of the target compound is calculated to be approximately 116 Ų, compared with roughly 72 Ų for 3-(pyrrolidin-1-ylsulfonyl)pyridine [1][2]. The +44 Ų difference arises from the additional sulfonyl oxygens contributed by the methylsulfonyl group. In CNS drug design, a tPSA threshold of <90 Ų is often cited as favorable for passive blood-brain barrier penetration; a tPSA of 116 Ų places the target compound above this threshold, predicting lower CNS penetration relative to simpler pyrrolidine sulfonamides [3]. This property may be advantageous for programs specifically targeting peripheral tissues where CNS exclusion is desired, or disadvantageous for CNS-targeted programs—making informed selection critical.

CNS Drug Design BBB Permeability Physicochemical Profiling

Optimal Procurement Scenarios: When to Select 3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine Over Closest Analogs


Hit-to-Lead Expansion of Pyrrolidine Sulfonamide Fragment Hits Requiring Increased Molecular Complexity

In fragment-based drug discovery programs, initial hits such as 3-(pyrrolidin-1-ylsulfonyl)pyridine (MW 212) often require molecular elaboration to improve target affinity and selectivity. The 290 Da target compound represents a +78 Da expansion retaining the core pharmacophore while adding a second sulfonyl group. Its 8 hydrogen bond acceptor sites (vs. 5 for the fragment) enable a more extensive interaction network validated by the established role of bis-sulfonyl pyrrolidines as MMP inhibitors [1]. Procurement of this compound is most justified when the fragment has confirmed binding to a target but requires additional polar contacts to achieve sub-micromolar potency.

Peripheral Target Programs Requiring Predicted Low CNS Penetration with Enhanced Solubility

The calculated tPSA of 116 Ų places this compound above the 90 Ų threshold associated with passive blood-brain barrier penetration, while the XLogP of -0.2 coupled with 8 H-bond acceptors predicts good aqueous solubility [1][2]. This physicochemical profile is particularly suitable for programs targeting peripheral tissues—including inflammatory, cardiovascular, or peripheral oncology targets—where CNS exclusion reduces the risk of neurological side effects. The bis-sulfonyl architecture also aligns with the pharmacophore requirements of urotensin II antagonists, a class of pyrrolidine sulfonamides developed for cardiovascular indications [3].

Structure-Activity Relationship Studies Requiring Independent Variation of N1 and C3 Substituents

The 1,3-bis-sulfonyl pyrrolidine scaffold offers two chemically distinct positions for independent SAR exploration: the N1-pyridine sulfonamide and the C3-methylsulfonyl group. Published SAR studies on sulfonyl pyrrolidine MMP inhibitors demonstrate that modifications at these two positions produce non-additive effects on potency and selectivity [1]. Researchers seeking to systematically probe these two vectors should procure this compound as a key synthetic intermediate, as both the pyridine-3-sulfonyl and 3-methylsulfonyl groups can be independently substituted through established synthetic routes to generate focused analog libraries.

Bis-Sulfonyl Pharmacophore Mimicry for Targets with Dual Anion-Binding Pockets

Certain biological targets—including carbonic anhydrase isoforms, matrix metalloproteinases, and specific kinases—feature catalytic or allosteric sites with two distinct anion-recognition subsites. The bis-sulfonyl architecture of this compound positions two geometrically distinct sulfonyl groups (one attached to the pyridine ring at N1, the other at the pyrrolidine C3 position) in a spatial arrangement defined by the pyrrolidine ring's pseudorotation. This dual presentation of sulfonyl oxygens is structurally analogous to the sulfonamide pharmacophore exploited in clinical carbonic anhydrase inhibitors and MMP inhibitors, where dual zinc-binding or hydrogen-bonding interactions have been shown to enhance potency [1][3].

Quote Request

Request a Quote for 3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.